molecular formula C7H9NO B2644390 (S)-1-(3-Pyridyl)ethanol CAS No. 5096-11-7

(S)-1-(3-Pyridyl)ethanol

Cat. No. B2644390
CAS RN: 5096-11-7
M. Wt: 123.155
InChI Key: QMDUEBURHKSKDG-LURJTMIESA-N
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Description

“(S)-1-(3-Pyridyl)ethanol” is a compound that contains a pyridyl group. The pyridyl group is a functional group consisting of a pyridine ring minus a hydrogen atom . It’s often used in the field of supramolecular chemistry, which involves the use of organic and metallo-organic host assemblies .


Synthesis Analysis

The synthesis of pyridyl-based compounds can be complex and requires specific conditions . For instance, the synthesis of new pyridyl end-capped 3D-dithia[3.3]paracyclophane-based molecules involved several steps and was described as not straightforward .


Molecular Structure Analysis

The molecular structure of pyridyl-based compounds can vary greatly depending on the specific compound. For example, diethyl(3-pyridyl)borane was found to constitute a cyclic tetramer both in solid state and in solution .


Chemical Reactions Analysis

Pyridyl-based compounds can participate in various chemical reactions. For instance, the pyridyl disulfide group is known to undergo a rapid thiol–disulfide exchange reaction with thiol functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridyl-based compounds can vary. For instance, some compounds have been found to exhibit unusual green phosphorescence with a long excited-state lifetime .

Scientific Research Applications

Metabolism and Excretion Studies

  • Urinary Excretion of Conjugates : A study found that oral administration of 3-acetylpyridine to dogs led to the excretion of 1-(3-pyridyl)ethanol in two acidic conjugate forms. These forms were identified as sulfate ester and glucuronide, suggesting the compound's role in metabolic processes (McKennis, Turnbull, Bowman, & Lukhard, 1966).

Chemical Synthesis and Structure

  • Synthesis and Molecular Structure : A paper described the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde. The molecular structure was characterized by IR, 1H-NMR, and X-ray diffraction, highlighting its importance in chemical synthesis (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015).
  • Optical Resolution via Lipase-Catalyzed Acetylation : This study focused on the resolution of racemic 1-(2-pyridyl)ethanols through lipase-catalyzed asymmetric acetylation. The findings have practical applications in producing enantiomerically pure compounds in chemistry (Uenishi, Hiraoka, Hata, Nishiwaki, Yonemitsu, Nakamura, & Tsukube, 1998).

Application in Materials Science

  • Gelation Ability in Ethanol Solution : A theoretical study investigated the gelation ability of N,N′-dipyridyl urea compounds in ethanol solution. This research has implications for materials science, particularly in the design of new materials with specific properties (Meng, Tang, Yin, Yin, & Xie, 2013).

Catalytic Applications

  • sp(3)C-H Bond Alkylation : Research demonstrated the functionalization of 2-pyridyl ethanols through a ruthenium(II) catalyzed dehydrogenation of alcohols. This process highlights the compound's role in organic synthesis and catalysis (Li, Darcel, & Dixneuf, 2014).

Miscellaneous Applications

  • Enantioselective Synthesis : A study described the synthesis of optically active 1-(3-pyridyl)ethanol in good to high enantiomeric excesses. This finding is relevant for the synthesis of enantiomerically pure compounds (Ishizaki & Hoshino, 1994).
  • Fluorescence Spectra Analysis : An investigation into the fluorescence spectra of 2-Pyridylbenzimidazoles highlighted the specific interaction of 2-(2-Pyridyl)benzimidazole with ethanol. Such studies are crucial for understanding molecular interactions in various solvents (Kondo, 1978).

Safety And Hazards

The safety and hazards associated with pyridyl-based compounds can depend on the specific compound. Always refer to the appropriate safety data sheets and consult with a professional for accurate information .

Future Directions

The future directions of research into pyridyl-based compounds are promising. They have potential applications in various areas of materials and biological sciences, including the creation of well-organised 2D-networks on conducting surfaces .

properties

IUPAC Name

(1S)-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Pyridyl)ethanol

Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
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reactant
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24 g
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reactant
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Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
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0 (± 1) mol
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solution
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500 μL
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5 mL
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Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
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2 mL
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reactant
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66 mL
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solvent
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0.5 g
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reactant
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0.5 mL
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Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
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0.4 mmol
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0.1 mL
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2 mL
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3 mL
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3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
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reactant
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250 mL
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15.62 g
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100 mL
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Citations

For This Compound
15
Citations
K Okano, K Murata, T Ikariya - Tetrahedron Letters, 2000 - Elsevier
A chiral Ru(II) complex, RuCl[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenyl-ethylenediamine](p-cymene), serves as an efficient catalyst for asymmetric transfer hydrogenation of 2-…
Number of citations: 138 www.sciencedirect.com
MD Garrett, R Scott, GN Sheldrake - Tetrahedron: Asymmetry, 2002 - Elsevier
A previously unreported alcohol dehydrogenase enzyme in the mutant soil bacterium Pseudomonas putida UV4 catalyses the reduction of 2-, 3- and 4-acylpyridines to afford the …
Number of citations: 29 www.sciencedirect.com
S Kawabata, K Nakabayashi, K Imoto, S Klimke… - Dalton …, 2021 - pubs.rsc.org
Incorporating chiral organic ligands into cyanido-bridged FeII–NbIV assemblies synthesized chiral spin-crossover complexes, FeII2[NbIV(CN)8](L)8·6H2O (L = R-, S-, or rac-1-(3-pyridyl)…
Number of citations: 6 pubs.rsc.org
FCY Chan, GA Potter, SE Barrie… - Journal of medicinal …, 1996 - ACS Publications
Various 3- and 4-pyridylalkyl 1-adamantanecarboxylates have been synthesized and tested for inhibitory activity toward the 17α-hydroxylase and C 17,20 -lyase activities of human …
Number of citations: 68 pubs.acs.org
S Kawabata, K Nakabayashi, K Imoto… - Journal of Applied …, 2021 - pubs.aip.org
We report a spin crossover material based on a cyanido-bridged Fe II–Mo IV assembly, Fe II 2 [Mo IV (CN) 8](1-(3-pyridyl) ethanol) 8⋅ 4H 2 O. This compound has a cubic crystal …
Number of citations: 9 pubs.aip.org
KI Rubina, YS Goldberg… - Applied …, 1987 - Wiley Online Library
N‐benzyl‐N‐methylephedrinium hexachloroplatinate(IV), bromotrichlororhodate(III), and dibromodichlorozincate(II) have been synthesized by reacting (—)‐N‐benzyl‐N‐…
Number of citations: 10 onlinelibrary.wiley.com
Y Kawai, K Hida, A Ohno - Bioorganic Chemistry, 1999 - Elsevier
The reduction ofsec-alkyl 2-methyl-3-oxobutyrate with a keto ester reductase from bakers' yeast (YKER-I) is accompanied by simultaneous dynamic and static resolution of chiral centers …
Number of citations: 14 www.sciencedirect.com
A Świzdor, T Janeczko… - Journal of Industrial …, 2010 - academic.oup.com
Didymosphaeria igniaria is a promising biocatalyst in asymmetric reductions of prochiral aromatic-aliphatic ketones such as acetonaphthones, acetophenones, and acetylpyridines. The …
Number of citations: 14 academic.oup.com
P Soni, H Kansal, UC Banerjee - Process Biochemistry, 2007 - Elsevier
A highly enantioselective carbonyl reductase produced by a new yeast strain Candida viswanathii MTCC 5158, which was isolated using an acetophenone enriched medium, has been …
Number of citations: 35 www.sciencedirect.com
Y Bai, P Luan, Y Bai, RN Zare, J Ge - Chemical Science, 2022 - pubs.rsc.org
Enzyme-photo-coupled catalysis produces fine chemicals by combining the high selectivity of an enzyme with the green energy input of sunlight. Operating a large-scale system, …
Number of citations: 4 pubs.rsc.org

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